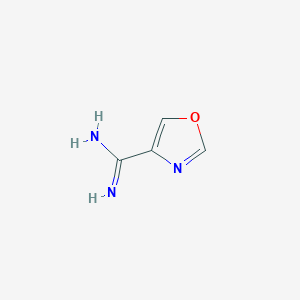

Oxazole-4-carboximidamide

CAS No.:

Cat. No.: VC20377725

Molecular Formula: C4H5N3O

Molecular Weight: 111.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5N3O |

|---|---|

| Molecular Weight | 111.10 g/mol |

| IUPAC Name | 1,3-oxazole-4-carboximidamide |

| Standard InChI | InChI=1S/C4H5N3O/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |

| Standard InChI Key | RYJYRCLEAAGNMP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CO1)C(=N)N |

Introduction

Structural Characterization and Molecular Properties

Core Structure and Derivatives

Oxazole-4-carboximidamide (IUPAC name: 1,3-oxazole-4-carboximidamide) features a bicyclic system where the oxazole ring (C₃H₃NO) is fused with a carboximidamide group (-C(=NH)NH₂) at the 4-position . Key structural variants include:

-

Hydrochloride salt: C₄H₆ClN₃O (molecular weight: 147.56 g/mol).

-

Chloro-substituted derivative: 2-Chloro-1,3-oxazole-4-carboximidamide (C₄H₄ClN₃O, MW: 145.55 g/mol) .

Table 1: Molecular Data for Oxazole-4-Carboximidamide and Derivatives

The amidine group confers basicity, while the oxazole ring contributes to aromaticity and metabolic stability .

Synthetic Routes and Optimization

From Oxazole Precursors

The hydrochloride salt is synthesized via:

-

Reaction of 1,3-oxazole with cyanamide under acidic conditions to form the carboximidamide group.

-

Salt formation by treating with hydrochloric acid.

From β-Enamino Ketoesters

A parallel route involves cyclization of β-enamino ketoesters with hydroxylamine hydrochloride, yielding regioisomeric oxazole derivatives . For example:

This method achieves yields up to 65% under optimized conditions .

Industrial-Scale Production

Industrial synthesis employs automated reactors for:

-

Purification: Crystallization and chromatography.

-

Quality control: HPLC and NMR spectroscopy to ensure >95% purity .

Physicochemical and Spectroscopic Profiles

Spectral Data

-

IR: Strong absorption bands at 1670 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch).

-

¹H NMR: Singlet at δ 8.2 ppm (oxazole H-2), multiplet at δ 7.5–7.8 ppm (aromatic protons in derivatives) .

Solubility and Stability

-

Aqueous solubility: Poor for the free base; improves with hydrochloride salt formation (e.g., 12 mg/mL in water).

-

Stability: Degrades in basic media (t₁/₂ = 10 min at pH 9) but stable under acidic conditions .

Biological Activities and Applications

Anticancer Activity

-

In vitro studies: Analogues inhibit proliferation in PC-3 (prostate) and OVCAR-03 (ovarian) cell lines (IC₅₀: 1.07–1.50 µM) .

-

Target engagement: Inhibition of acid ceramidase (AC), a key enzyme in sphingolipid metabolism .

Table 2: Select Biological Data for Oxazole Derivatives

| Activity | Target/Model | IC₅₀/MIC | Reference |

|---|---|---|---|

| AC inhibition | SH-SY5Y neuroblastoma | 33–166 nM | |

| Antibacterial | E. coli ATCC 25955 | 31.25 µg/mL | |

| Antifungal | C. albicans | 62.5 µg/mL |

Comparative Analysis with Analogues

vs. Oxazole-4-Carboxamide

-

Reactivity: Carboximidamide’s amidine group enables stronger hydrogen bonding vs. carboxamide’s amide.

-

Bioavailability: Carboximidamide derivatives show enhanced membrane permeability due to basicity .

vs. 1,2-Oxazole Derivatives

-

Synthetic accessibility: 1,3-Oxazole derivatives are more stable under physiological conditions .

-

Target selectivity: 1,3-Oxazole-4-carboximidamide exhibits higher affinity for AC vs. 1,2-oxazole analogues .

Future Directions and Challenges

Drug Development

-

Optimization: Improve metabolic stability via fluorination (e.g., 5-fluoro derivatives) .

-

In vivo studies: Evaluate pharmacokinetics in murine models for oral bioavailability .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume